molecular formula C13H24N2O6 B3088885 tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate CAS No. 1187928-30-8

tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate

Cat. No.: B3088885
CAS No.: 1187928-30-8
M. Wt: 304.34
InChI Key: YAEXBFKJZMSPTD-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate (CAS 1187928-30-8) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a piperidine ring that is both Boc-protected on the nitrogen and functionalized with an amino group, making it a versatile scaffold for the synthesis of more complex molecules . Its primary application is as a key building block in the development of potential pharmaceutical candidates, where it can be incorporated to modulate the physicochemical and biological properties of a target compound . The oxalate salt form can enhance the crystallinity and stability of the material for handling and storage. Researchers will find this reagent particularly useful for introducing a stereochemically defined, multifunctional piperidine moiety into their synthetic targets. It is supplied with a minimum purity of 95% to ensure consistency in experimental results . This product is offered for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic uses in humans. Please refer to the safety data sheet for proper handling and storage information, which includes recommendations to store in a dry, sealed place at room temperature .

Properties

IUPAC Name

tert-butyl 4-amino-3-methylpiperidine-1-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.C2H2O4/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;3-1(4)2(5)6/h8-9H,5-7,12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEXBFKJZMSPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate typically involves the reaction of tert-butyl 4-amino-3-methylpiperidine-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve steps such as:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed:

Scientific Research Applications

tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate has applications in pharmaceutical development and scientific research. It is used as an intermediate in the synthesis of pharmaceutical compounds.

Synthesis
The synthesis of this compound involves multiple steps, starting with the formation of the piperidine ring and subsequent functionalization. The process is monitored using high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure high purity and yield.

Molecular Structure and Properties
The compound exhibits chirality due to the presence of multiple stereocenters, which is important for its biological activity. Key physical and chemical properties are crucial for determining optimal storage and formulation strategies for pharmaceutical applications.

Potential applications

  • Neuropsychiatric Disorders: It may function as a modulator or inhibitor at neurotransmitter receptors, particularly those involved in dopaminergic or serotonergic signaling pathways. This structural feature allows it to mimic natural neurotransmitters, potentially leading to therapeutic effects in treating conditions such as anxiety, depression, or other neuropsychiatric disorders.
  • Interaction with Biological Systems: The mechanism of action for this compound typically involves its interaction with specific receptors in biological systems.
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Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with piperidine, azetidine, or spirocyclic frameworks, focusing on substituents, salt forms, and similarity scores (Table 1).

Table 1: Comparative Analysis of Structural Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Similarity Score* Key Properties
tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate 900642-17-3 C₁₃H₂₄N₂O₆ 304.343 Piperidine ring, 3-methyl, 4-amino, oxalate salt 1.00 (Reference) Enhanced solubility (salt)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 Piperidine ring, 4-pyridinyl, 4-amino, free base 0.78 Potential bioactivity
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate 1227382-01-5 C₁₀H₁₆N₂O₆ 260.25 Spirocyclic (5- and 3-membered rings), oxalate salt 1.00 High ring strain
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate 1187929-81-2 C₁₀H₁₈N₂O₆ 262.26 Azetidine ring (4-membered), carbamate, oxalate salt 0.92 Compact structure
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate 325775-44-8 C₉H₁₈N₂O₂ 186.25 Azetidine ring, 3-aminomethyl, free base 0.88 Low molecular weight

*Similarity scores are derived from structural alignment algorithms (e.g., Tanimoto index) .

Key Differences and Implications

Ring Systems: The reference compound’s piperidine ring (6-membered) offers conformational flexibility compared to azetidine (4-membered) or spirocyclic systems in analogs. Smaller rings (e.g., azetidine) introduce strain, affecting reactivity and stability .

Substituents: The 3-methyl and 4-amino groups in the reference compound contrast with the 4-pyridinyl substituent in CAS 1707580-61-7. Pyridinyl groups enhance π-π stacking in drug-receptor interactions but reduce solubility compared to alkyl groups . Oxalate salts (e.g., reference compound, CAS 1187929-81-2) improve crystallinity and solubility over free bases (e.g., CAS 325775-44-8) .

Molecular Weight and Bioavailability :

  • Lower molecular weight analogs (e.g., CAS 325775-44-8 at 186.25 g/mol) may exhibit better membrane permeability, while heavier compounds (e.g., reference compound) are optimized for targeted delivery .

Biological Activity

Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate is a chemical compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. Its unique structural properties contribute to its interactions with biological targets, making it a subject of interest in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O6C_{13}H_{24}N_{2}O_{6}. The compound features a piperidine ring, which is known for its role in numerous biological activities. The presence of the tert-butyl group and the amino group enhances its solubility and interaction with biological receptors.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter receptors. It may function as a modulator or inhibitor at dopaminergic or serotonergic receptors, which are crucial in regulating mood, anxiety, and other neuropsychiatric conditions. The compound's ability to mimic natural neurotransmitters suggests potential therapeutic effects in treating disorders such as anxiety and depression.

Biological Activity Overview

Activity Description
Neurotransmitter Modulation Interacts with dopamine and serotonin receptors, potentially influencing mood and anxiety levels.
Oxidation and Reduction Undergoes oxidation reactions with agents like hydrogen peroxide; can also be reduced using lithium aluminum hydride.
Substitution Reactions Participates in various substitution reactions, allowing for further functionalization.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    Recent studies have shown that derivatives of piperidine compounds exhibit significant activity in modulating neurotransmitter systems. For instance, compounds structurally similar to this compound have been tested for their effects on serotonin levels in animal models, demonstrating anxiolytic properties.
  • In Vitro Studies :
    In vitro experiments indicated that the compound could inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like GABA (gamma-aminobutyric acid) which is crucial for inhibitory signaling in the brain .
  • Pharmacokinetics :
    The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, making it a viable candidate for therapeutic applications. Studies utilizing HPLC have confirmed the stability and purity of the compound during synthesis.

Comparison with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound Name Similarity Notable Features
Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate0.88Parent compound without oxalate group
Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride0.90Hydrochloride salt form; potentially increased solubility
Ethyl 4-hydrazinylpiperidine-1-carboxylate0.90Ethyl substitution may affect biological activity

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher protection) to avoid inhalation of particles .
  • Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and full-face shields. Immediate flushing with water for 15+ minutes is critical upon eye contact .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) to prevent decomposition .
  • Emergency Measures : Ensure access to eyewash stations and emergency showers. Contaminated clothing must be removed and washed thoroughly .

Q. How can researchers synthesize tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate?

  • Methodological Answer :

  • Step 1 : Start with a piperidine precursor (e.g., 3-methylpiperidine) and introduce the tert-butoxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine as a base .
  • Step 2 : Oxalate salt formation: React the Boc-protected amine with oxalic acid in ethanol under reflux, followed by crystallization .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry (e.g., distinguishing 3-methyl vs. 4-methyl substitution) and Boc-group integrity .
  • X-ray Crystallography : Employ SHELXL for refining crystal structures, particularly to resolve steric effects from the tert-butyl group .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C11_{11}H22_{22}N2_2O2_2·C2_2H2_2O4_4) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered tert-butyl groups) be resolved?

  • Methodological Answer :

  • Refinement Strategies : Use SHELXL’s PART instruction to model disorder, applying isotropic displacement parameters for minor conformers .
  • Validation Tools : Check ADDSYM in PLATON to detect missed symmetry elements causing apparent disorder .
  • Temperature Effects : Collect data at 100 K to minimize thermal motion artifacts. Compare with room-temperature datasets to identify dynamic disorder .

Q. What is the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C). Monitor via HPLC: Boc-group hydrolysis occurs at pH < 2 or > 10, releasing CO2_2 .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at ≤8°C to prevent oxalate decarboxylation .
  • Light Sensitivity : UV-Vis spectroscopy under UV light (254 nm) reveals no significant photodegradation over 72 hours .

Q. How does the compound react in nucleophilic substitution or coupling reactions?

  • Methodological Answer :

  • Amide Coupling : Use EDC/HOBt in DMF to conjugate the amine with carboxylic acids. Monitor by TLC (Rf_f shift from 0.3 to 0.6 in ethyl acetate) .
  • Boc Deprotection : Treat with TFA/DCM (1:1 v/v) for 30 min. Confirm deprotection via 1^1H NMR loss of tert-butyl singlet at δ 1.4 ppm .
  • Oxalate Reactivity : React with metal ions (e.g., Fe3+^{3+}) to form colored complexes; UV titration quantifies binding stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate
Reactant of Route 2
tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate

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